4-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and a thiadiazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 4-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available starting materialsReaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine . Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
4-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
4-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it might inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes in pathogens or cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide include other thiazole and thiadiazole derivatives. These compounds often share similar biological activities but differ in their potency and selectivity. For example:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C12H9N5OS2 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-methyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C12H9N5OS2/c1-7-10(20-17-16-7)11(18)15-12-14-9(6-19-12)8-3-2-4-13-5-8/h2-6H,1H3,(H,14,15,18) |
InChI Key |
YAGRLAPHUJSVCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Origin of Product |
United States |
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